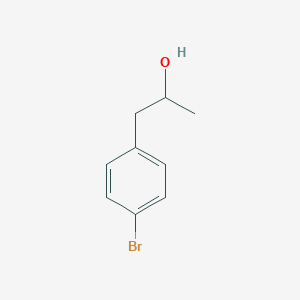

1-(4-溴苯基)-2-丙醇

描述

Synthesis Analysis

The synthesis of derivatives related to 1-(4-Bromophenyl)-2-propanol involves several steps, including Friedel-Crafts acylation, α-bromination, and amination processes. These methods have been utilized to create compounds with potential as water-soluble photoinitiators and in other applications, indicating the versatility of the synthetic routes available for this class of compounds (Zeng Zhi-ming, 2003).

Molecular Structure Analysis

The molecular structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one, a related chalcone structure, has been crystallized and analyzed, revealing a triclinic system with P-1 space group. Quantum chemical investigations have been employed to explore the structural and spectral properties, demonstrating the potential for detailed understanding of similar compounds' molecular structures (K. Thanigaimani et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving 1-(4-Bromophenyl)-2-propanol derivatives have been explored through studies like the photodissociation dynamics of bromo-substituted propanols, providing insights into the C-Br bond dissociation and formation processes. These studies highlight the reactivity and interaction of bromophenyl compounds with light, which could be pertinent for understanding similar reactions in 1-(4-Bromophenyl)-2-propanol (Yogesh N. Indulkar et al., 2011).

Physical Properties Analysis

The physical properties of these compounds are characterized by various spectroscopic methods, including FTIR and NMR. The quantum chemical investigations further support the analysis of vibrational frequencies, chemical shifts, and structural properties, providing a comprehensive view of the physical aspects of these molecules (M. F. Zaini et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-(4-Bromophenyl)-2-propanol derivatives are influenced by their molecular structure, as seen in the analysis of related compounds. The theoretical calculations and experimental data on geometrical parameters, vibrational frequencies, and chemical shifts reveal insights into the chemical behavior and interactions of these molecules. The study of such properties is crucial for the development of new materials and applications in various fields (Abdullah M. Asiri et al., 2016).

科学研究应用

合成和化学性质

1-(4-溴苯基)-2-丙醇在各种合成途径中作为化学中间体。它已被用于通过涉及氢硼化-热异构化-氧化的过程合成ω-(4-溴苯基)烷酸。这些酸及其酯进一步通过交叉偶联反应转化为硼酸酯,突显了它在有机硼化学中的实用性 (Zaidlewicz & Wolan, 2002)。

分子结构和分析

与1-(4-溴苯基)-2-丙醇结构相关的化合物的研究促进了晶体学和分子结构分析的进展。例如,对(E)-3-(蒽-9-基)-1-(4-溴苯基)丙-2-烯-1-酮的研究揭示了分子结构中的平面性和二面角,以及晶体结构中通过C—H⋯Br氢键形成二聚体的过程 (Suwunwong et al., 2009)。

在材料科学中的应用

该化合物及其衍生物已被探索其在材料科学中的潜力,例如在合成非中心对称给体-受体构型的查尔酮衍生物中的应用。这些衍生物表现出有希望的线性和非线性光学性质,使它们适用于半导体器件 (Shkir et al., 2019)。

新化合物和生物活性

研究还导致了具有潜在生物活性的新化合物的合成。例如,对3-(2-溴苯基)-4-取代-1H-1,2,4-三唑-5(4H)-硫酮的新衍生物合成的研究扩展了基于溴苯基的化合物范围,可能为新药物的开发开辟了途径 (Safonov & Nevmyvaka, 2020)。

抗真菌和抗微生物性能

一些1-(4-溴苯基)-2-丙醇的衍生物表现出显著的抗真菌和抗微生物性能。研究已经确定了具有广谱体外活性的化合物,对病原真菌和霉菌,包括曲霉属菌,具有潜力开发新的抗微生物剂 (Buchta et al., 2004)。

安全和危害

This would involve studying the toxicity of the compound, its flammability, any precautions that need to be taken while handling it, etc.

未来方向

This would involve a discussion of what further research could be done with this compound. Are there any potential applications that haven’t been explored yet?

I hope this gives you a general idea of how such an analysis would be conducted. If you have any more questions, feel free to ask!

属性

IUPAC Name |

1-(4-bromophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJSRXRFTTYPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)propan-2-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

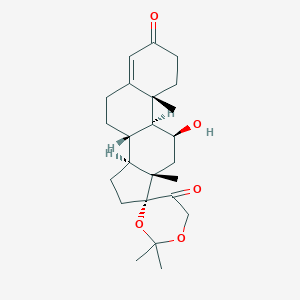

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)